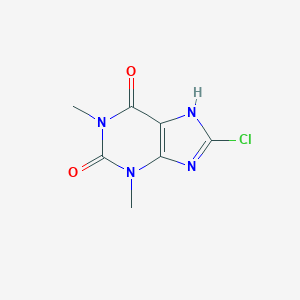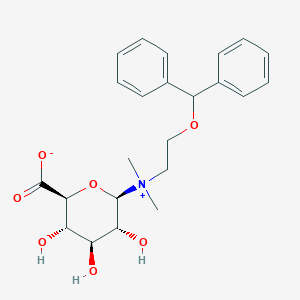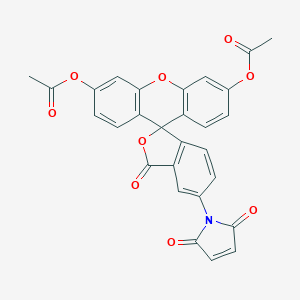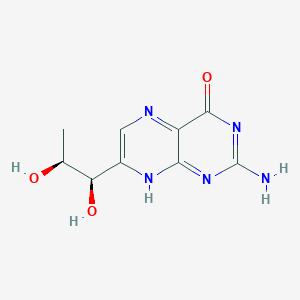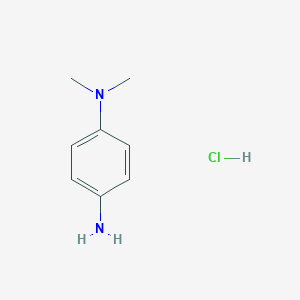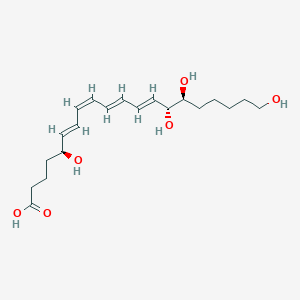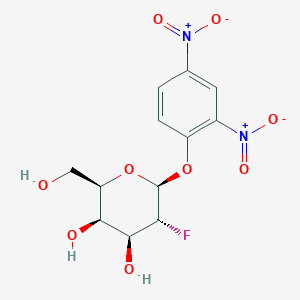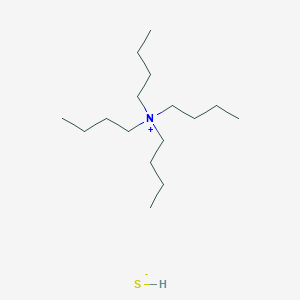
Tetrabutylammonium hydrogen sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium hydrogen sulfide is a chemical compound used as a reagent for thiolation of 1,1-dichloroalkenes .
Synthesis Analysis
While specific synthesis methods for Tetrabutylammonium hydrogen sulfide were not found, it’s known that quaternary ammonium compounds, which Tetrabutylammonium hydrogen sulfide is a part of, are highly soluble in polar solvents due to their ionic nature .Molecular Structure Analysis
The molecular structure of Tetrabutylammonium hydrogen sulfide consists of a positively charged nitrogen atom surrounded by four butyl groups . The hydrogen sulfide part of the molecule carries a negative charge .Physical And Chemical Properties Analysis
Tetrabutylammonium hydrogen sulfide is a solid at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Source of HS(-) for H2S and Anion-Binding Research
Tetrabutylammonium hydrosulfide (NBu4SH) serves as a convenient source of HS(-), soluble in organic solutions. It's particularly useful in the research of H2S and anion-binding, offering a significant utility due to the expanding roles of hydrogen sulfide in various (patho)physiological processes. This compound is anticipated to be a crucial asset for researchers focusing on the chemical mechanisms of H2S and differentiating the reactivity between H2S and HS(-) (Hartle et al., 2015).
Catalyst for Selective Oxidation of Sulfides
Tetrabutylammonium tribromide impregnated on MCM-48 demonstrates high efficiency as a heterogeneous catalyst for the selective oxidation of sulfides in an ethanolic medium. This catalyst ensures rapid reaction times and good yields without over-oxidation of substrates, showcasing its potential in chemical synthesis processes (Gogoi, Hazarika, & Barman, 2015).
Electrochemical Behavior in Battery Systems
In the realm of electrochemical systems, tetrabutylammonium hydrogen sulfate acts as an ion-pairing reagent with properties akin to ionic liquids. Its incorporation as an electrolyte additive in lead acid batteries has been shown to impact hydrogen and oxygen overpotential, as well as the formation of the anodic layer on lead–antimony–tin grid alloys. The presence of this compound influences the morphology and electrochemical behavior of the grid surface, pointing towards its potential in enhancing battery performance (Rezaei & Taki, 2008).
Catalyst in Synthesis Reactions
Tetrabutylammonium hydrogen sulfate serves as an effective catalyst in various synthesis reactions. It has been utilized for the one-pot, multi-component synthesis of highly substituted dihydro-2-oxopyrroles and bis-dihydro-2-oxopyrroles, and in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. These applications highlight its role in streamlining complex chemical syntheses and improving the efficiency of such processes (Sajadikhah & Hazeri, 2014; Shaabani, Bazgir, & Arab-Ameri, 2004) (Shaabani, Bazgir, & Arab-Ameri, 2004).
Safety And Hazards
特性
IUPAC Name |
sulfanide;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCMHXBGWPOTF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium hydrogen sulfide | |
CAS RN |
84030-21-7 |
Source


|
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

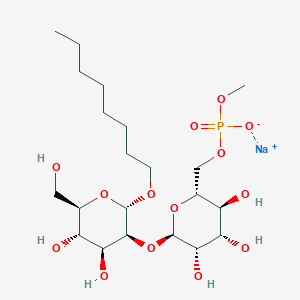
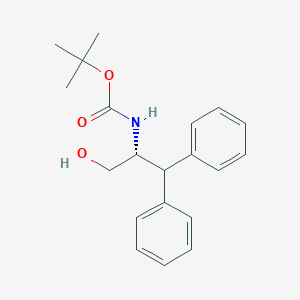
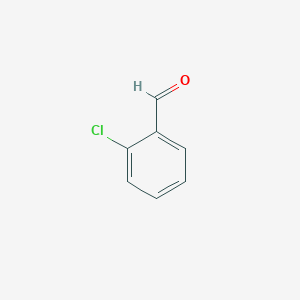
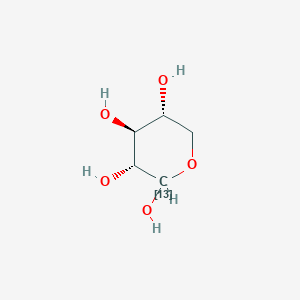
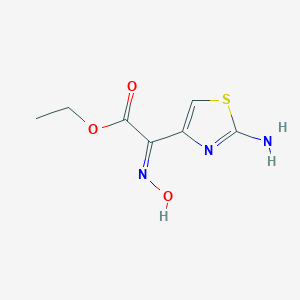
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
